Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Overview
Description
“Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is a chemical compound with the molecular formula C9H8F2O2 . It is used in various chemical reactions and has potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The specific synthesis process of “this compound” is not explicitly mentioned in the retrieved papers.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 186.16 . More specific physical and chemical properties are not detailed in the retrieved papers.Scientific Research Applications
Synthesis and Crystal Structure
- The compound has been used as an intermediate in synthesizing more complex chemical structures, such as 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate and metabolite of propiverine hydrochloride, with confirmed chemical structure through NMR and crystal structure determination (Fu De-cai, 2008).
Polymerization and Material Applications
- It has been utilized in the polymerization of cyclic monomers, demonstrating the ability to form polymers with significant thermal properties, as evidenced in the synthesis of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate from methyl 2-(cyclopentene- 1-yl)-2-hydroxyacetate (N. Moszner et al., 2003).
Organic Chemistry and Drug Intermediates
- This compound is a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug, which is crucial in preventing strokes and heart attacks. Its synthesis involves a reaction with 3-nitrobenzenesulfonyl chloride (Yinghua Li et al., 2012).
- In another application, it served as a starting material for preparing methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, through a Grignard reaction. This synthesis is particularly significant for enhancing students' interest in scientific research and experimental skills (W. Min, 2015).
Chemical Characterization and Analysis
- Structural studies of derivatives, such as 2-hydroxy-5-methoxy-4-methylacetophenone and others, have been conducted using X-ray powder diffraction, elucidating the interplay of weak intermolecular interactions and contributing to our understanding of molecular geometry and stability (Basab Chattopadhyay et al., 2012).
Synthesis of Novel Compounds
- The compound has played a role in synthesizing novel materials like substituted 2-hydroxy-3-acetylfurans and disubstituted 2-methylfurans, illustrating its versatility in organic synthesis (Stauffer & Neier, 2000).
Nonlinear Optical Properties
- It has been used in synthesizing materials with nonlinear optical (NLO) properties. For example, methyl 2,5-di-(2′-hydroxyethoxy)benzylidenecyanoacetate, derived from this compound, was used to create novel T-type polyurethanes showing promising NLO properties for device applications (Ju-Yeon Lee et al., 2005).
Safety and Hazards
“Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is classified as a warning signal word according to the GHS07 standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWGTYLHKCRKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208259-37-4 | |
Record name | methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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